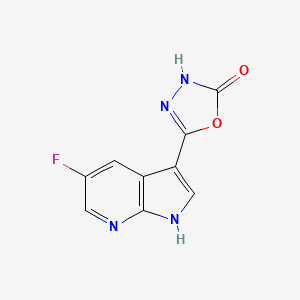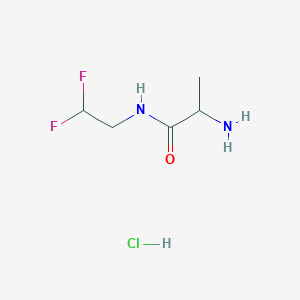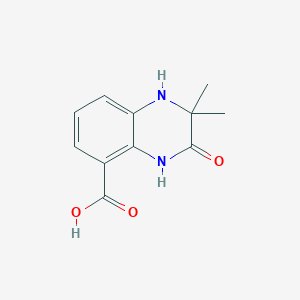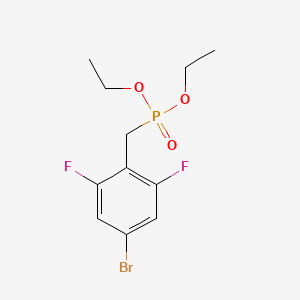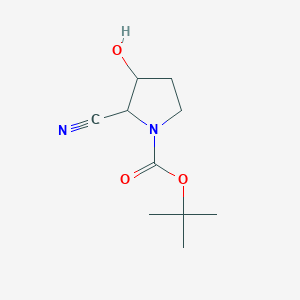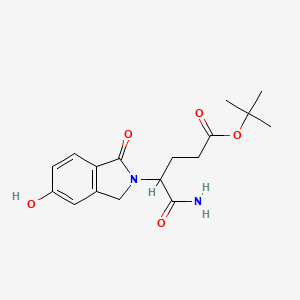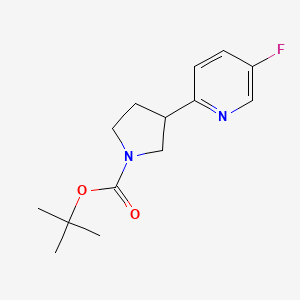
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine is a chemical compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a fluoropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring.
Fluoropyridine Coupling: The fluoropyridine moiety is coupled with the Boc-protected pyrrolidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may engage in hydrogen bonding and π-π interactions with target proteins, while the Boc-protected pyrrolidine ring can influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: Shares the Boc-protected pyrrolidine ring but differs in the attached functional group.
2-(1-Boc-3-pyrrolidinyl)acetonitrile: Similar structure with a nitrile group instead of the fluoropyridine moiety.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C14H19FN2O2 |
|---|---|
分子量 |
266.31 g/mol |
IUPAC名 |
tert-butyl 3-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3 |
InChIキー |
KCRDVIIQDMCACT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


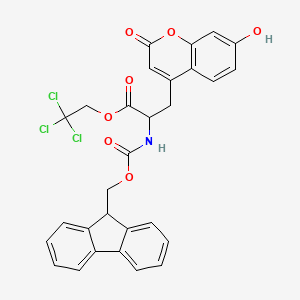
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
